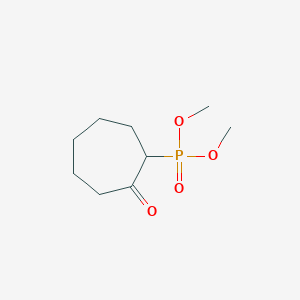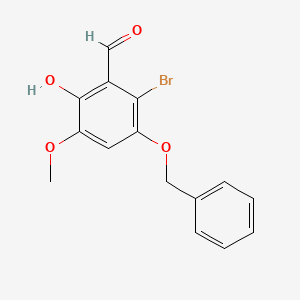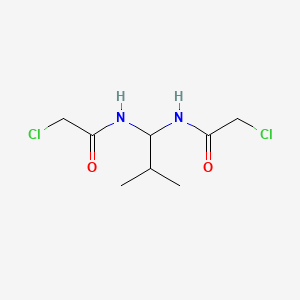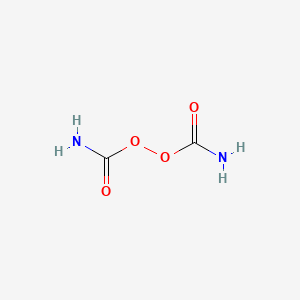![molecular formula C20H15Cl2N3O2S B14613467 N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide CAS No. 59749-15-4](/img/structure/B14613467.png)
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound is characterized by the presence of a dichloroacridine moiety, which is known for its biological activity.
Méthodes De Préparation
The synthesis of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide typically involves the reaction of 3,6-dichloroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-bacterial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mécanisme D'action
The mechanism of action of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide involves its interaction with biological molecules. The dichloroacridine moiety is known to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with other molecular targets and pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide can be compared with other acridine derivatives, such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as an antiseptic.
Quinacrine: An anti-malarial drug.
Propriétés
Numéro CAS |
59749-15-4 |
|---|---|
Formule moléculaire |
C20H15Cl2N3O2S |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-[4-[(3,6-dichloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-28(26,27)25-15-6-4-14(5-7-15)23-20-16-8-2-12(21)10-18(16)24-19-11-13(22)3-9-17(19)20/h2-11,25H,1H3,(H,23,24) |
Clé InChI |
DTSSDCZMUXAHOV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)




![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)


![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)

![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
